4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidine
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Overview
Description
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidine is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with difluoromethyl and carbonyl groups, as well as a thieno[3,2-d]pyrimidine moiety. Its distinct structure makes it a valuable subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidine involves multiple steps, starting with the preparation of the piperidine and thieno[3,2-d]pyrimidine intermediates. The synthetic route typically includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Difluoromethyl and Carbonyl Groups: These functional groups are introduced through specific reactions such as nucleophilic substitution and carbonylation.
Coupling with Thieno[3,2-d]pyrimidine: The final step involves coupling the piperidine derivative with the thieno[3,2-d]pyrimidine moiety using catalysts like palladium or copper complexes
Chemical Reactions Analysis
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the piperidine ring, altering its chemical properties
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical assays.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar compounds include:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a piperidine ring and pyrimidine moiety but differ in their functional groups and biological activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar pyrimidine core but differ in their substituents and applications.
The uniqueness of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22F2N4OS |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C18H22F2N4OS/c1-12-10-26-15-14(12)21-11-22-16(15)23-6-2-13(3-7-23)17(25)24-8-4-18(19,20)5-9-24/h10-11,13H,2-9H2,1H3 |
InChI Key |
OVBOGPJYPSDQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Origin of Product |
United States |
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